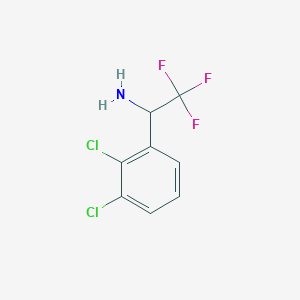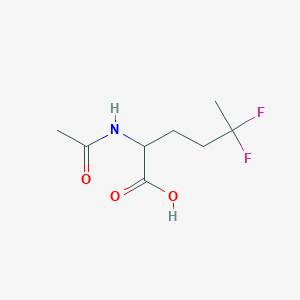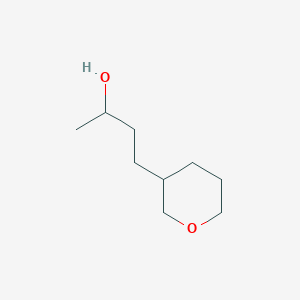![molecular formula C10H9ClF3N B13560577 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13560577.png)
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is an organic compound with the molecular formula C10H9ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and the cyclobutyl ring in its structure makes it a unique compound with interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves the reaction of 2-chloropyridine with a trifluoromethylcyclobutyl reagent under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents, providing a mild and functional group-tolerant environment .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The process is designed to be environmentally benign and cost-effective, ensuring the scalability of production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Utilized in Suzuki–Miyaura coupling.
Oxidizing and Reducing Agents: Employed in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the cyclobutyl ring contribute to its unique chemical properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a different position of the trifluoromethyl group.
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: Another compound with a trifluoromethyl group and a different functional group.
Uniqueness
2-Chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which impart distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H9ClF3N |
|---|---|
Molekulargewicht |
235.63 g/mol |
IUPAC-Name |
2-chloro-4-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H9ClF3N/c11-8-6-7(2-5-15-8)9(3-1-4-9)10(12,13)14/h2,5-6H,1,3-4H2 |
InChI-Schlüssel |
XMHYAKGNNCZFFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC(=NC=C2)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



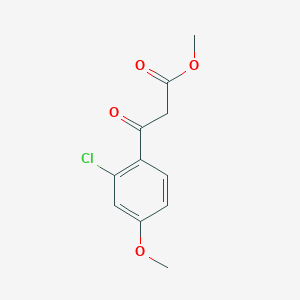
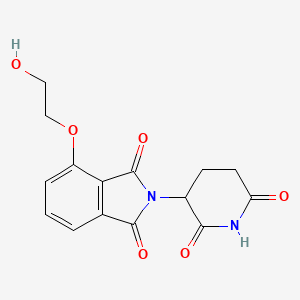
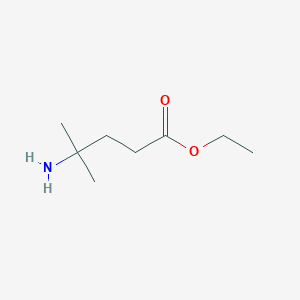
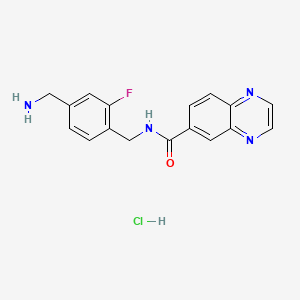
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)
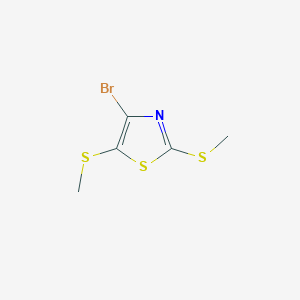
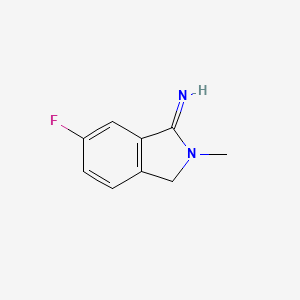
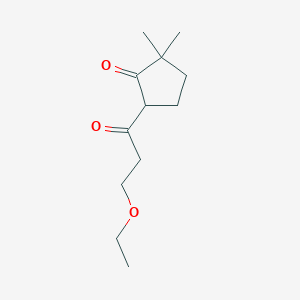
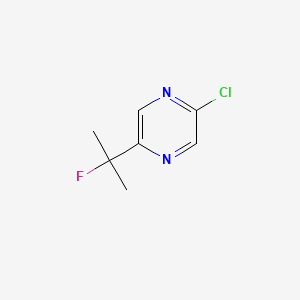
![2-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560556.png)
